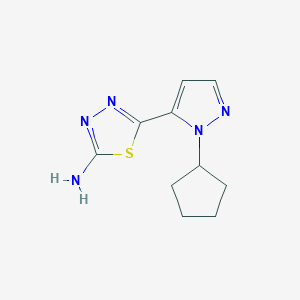

5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-cyclopentylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5S/c11-10-14-13-9(16-10)8-5-6-12-15(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHACYGXZPRDBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)C3=NN=C(S3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or thiadiazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amine derivatives. Substitution reactions can lead to various substituted thiadiazole or pyrazole derivatives .

Scientific Research Applications

5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

5-Amino-pyrazoles: These compounds share the pyrazole ring structure and are known for their versatility in organic synthesis and medicinal chemistry.

Thiadiazole derivatives: Compounds containing the thiadiazole ring are also widely studied for their biological activities and applications in drug design.

Uniqueness

5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of the pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable candidate for various scientific and industrial applications .

Biological Activity

5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 210.27 g/mol |

| Molecular Formula | C₉H₁₀N₄S |

| CAS Number | Not available |

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can induce apoptosis in various cancer cell lines by inhibiting specific enzymes involved in cancer progression.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of 1,3,4-thiadiazole derivatives on prostate cancer (PC3) and colorectal cancer (HT29) cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC3 | 5.2 |

| Another Thiadiazole Derivative | HT29 | 4.8 |

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been explored. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines.

The mechanism involves the inhibition of lipoxygenase (LOX) enzymes, which play a crucial role in inflammatory processes. Inhibition of LOX leads to reduced production of inflammatory mediators.

Table 3: LOX Inhibition Data

| Compound | IC50 (nM) |

|---|---|

| This compound | 250 |

| Reference Compound | 200 |

Pharmacological Studies

Various studies have highlighted the pharmacological profiles of pyrazole and thiadiazole derivatives. These compounds have been tested for their ability to modulate different biological pathways, including:

- Enzyme Inhibition : Targeting kinases and phosphatases involved in cancer signaling.

- Apoptosis Induction : Triggering programmed cell death in tumor cells.

Case Study: Enzyme Inhibition

In a recent study, the compound was assessed for its inhibitory effects on p38 MAPK, a kinase associated with inflammatory responses and cancer proliferation. The results indicated that the compound effectively inhibited p38 MAPK with an IC50 value of approximately 53 nM.

Q & A

Q. What are the established synthetic routes for 5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate precursors. For example:

- Route 1 : Reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4) forms the thiadiazole core. Subsequent coupling with a cyclopentyl-substituted pyrazole moiety may employ chloroacetyl chloride in DMF with triethylamine as a base .

- Route 2 : Cyclization of pyrazole-thiocarbazide intermediates using iodine in KI/NaOH systems, as seen in analogous thiadiazole syntheses .

Q. Critical factors :

- Temperature : Higher temperatures (>100°C) improve cyclization efficiency but may degrade sensitive substituents.

- Acid catalysis : H2SO4 enhances reaction rates but requires careful pH control to avoid side reactions.

- Yield optimization : Reported yields for similar thiadiazoles range from 45–70%, depending on substituent steric effects .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological workflow :

Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to assess purity (>95% recommended) .

Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., cyclopentyl CH2 signals at δ 1.5–2.0 ppm; thiadiazole NH2 at δ 5.5–6.0 ppm) .

- IR : NH2 stretching vibrations (~3300 cm<sup>−1</sup>) and C=N/C-S bonds (1600–1400 cm<sup>−1</sup>) .

Mass spectrometry : ESI-MS to verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

Approaches :

- Derivatization : Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl) or thiadiazole (e.g., oxadiazole replacement) groups to assess pharmacophore requirements .

- Computational modeling :

- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or enzymes).

- QSAR : Correlate logP, polar surface area, and H-bond donors/acceptors with observed bioactivity .

Case study : Analogous thiadiazoles showed antimicrobial activity (MIC = 8–32 µg/mL) against S. aureus, linked to electron-withdrawing substituents on the thiadiazole ring .

Q. How do crystallographic studies inform the compound’s conformational stability and intermolecular interactions?

Key findings from related structures :

- Torsional angles : Dihedral angles between the pyrazole and thiadiazole rings (e.g., 18–30°) influence planarity and π-π stacking .

- Hydrogen bonding : NH2 groups form N–H···N bonds (2.8–3.2 Å) with adjacent molecules, stabilizing supramolecular assemblies .

- Crystal packing : Orthorhombic systems (e.g., Pna21) are common for similar thiadiazoles, with Z′ = 2 due to asymmetric unit flexibility .

Q. Experimental protocol :

- Grow single crystals via slow evaporation of acetone/ethanol solutions.

- Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Hazard mitigation :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (minimum); respiratory protection if aerosolization is possible .

- Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation exposure .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Toxicological profile :

- Acute toxicity : Oral LD50 > 500 mg/kg (estimated for analogs); skin/eye irritation possible (Category 2A) .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.